molecular formula C8H15NO3 B13252508 Ethyl 4-(dimethylamino)-3-oxobutanoate

Ethyl 4-(dimethylamino)-3-oxobutanoate

Cat. No.: B13252508
M. Wt: 173.21 g/mol
InChI Key: SRLCEXBJBBTQIR-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-3-oxobutanoate is an organic compound with the molecular formula C8H15NO3. It is a versatile intermediate used in various chemical syntheses and industrial applications. This compound is characterized by the presence of an ester group, a ketone group, and a dimethylamino group, making it a valuable building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(dimethylamino)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with dimethylamine. The reaction typically occurs in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the dimethylamine on the carbonyl carbon of the ethyl acetoacetate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(dimethylamino)-3-oxobutanoate has numerous applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the preparation of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is employed in the development of drugs for treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 4-(dimethylamino)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, the ester group can undergo hydrolysis to release active metabolites, while the dimethylamino group can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)-3-oxobutanoate can be compared with similar compounds, such as:

    Ethyl acetoacetate: Lacks the dimethylamino group, making it less versatile in certain reactions.

    Methyl 3-oxobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Dimethylaminoethyl methacrylate: Contains a similar dimethylamino group but is used primarily in polymer chemistry.

The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-3-oxobutanoate

InChI

InChI=1S/C8H15NO3/c1-4-12-8(11)5-7(10)6-9(2)3/h4-6H2,1-3H3

InChI Key

SRLCEXBJBBTQIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CN(C)C

Origin of Product

United States

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